1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structure and properties It features a chlorinated phenyl ring substituted with a trifluoromethylthio group, making it a compound of interest in various scientific fields
Preparation Methods
The synthesis of 1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the chlorination of a suitable precursor. One common method includes the reaction of 3-chloro-4-(trifluoromethylthio)benzene with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s unique structure makes it a candidate for the development of new drugs and therapeutic agents.
Material Science: It is studied for its potential use in the development of new materials with specific properties.
Industrial Chemistry: The compound is used in various industrial processes, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application and target.
Comparison with Similar Compounds
1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one: This compound features a trifluoromethoxy group instead of a trifluoromethylthio group, leading to different chemical properties and reactivity.
3-chloro-1,1,1-trifluoropropan-2-one: This compound has a simpler structure with a trifluoromethyl group, making it less complex but still useful in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethylthio groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H7Cl2F3OS |
---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
1-chloro-1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)6-2-3-8(7(11)4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
VBHGYTNDLMQVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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